
Diisobutylamine 4,6-dichloropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisobutylamine 4,6-dichloropyrimidine-5-carboxylate is a chemical compound with the molecular formula C13H21Cl2N3O2. This compound is part of the pyrimidine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science . The pyrimidine core is a significant heteroaromatic ring present in many pharmaceutically active compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diisobutylamine 4,6-dichloropyrimidine-5-carboxylate typically involves the reaction of 4,6-dichloropyrimidine-5-carboxylic acid with diisobutylamine. The reaction is carried out under mild conditions, often using a solvent such as dichloromethane or ethanol . The reaction may require a catalyst or a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
Diisobutylamine 4,6-dichloropyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Condensation Reactions: It can also undergo condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include alkoxides, amines, and Grignard reagents. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidines, while condensation reactions can produce more complex heterocyclic compounds .
科学的研究の応用
Diisobutylamine 4,6-dichloropyrimidine-5-carboxylate has several scientific research applications:
作用機序
The mechanism of action of diisobutylamine 4,6-dichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and the specific biological system . The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with nucleic acids and proteins, affecting cellular processes .
類似化合物との比較
Similar Compounds
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: This compound is similar in structure and also undergoes nucleophilic substitution reactions.
4,6-Dichloropyrimidine-5-carboxylic acid: The precursor to diisobutylamine 4,6-dichloropyrimidine-5-carboxylate.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the diisobutylamine group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
特性
分子式 |
C13H21Cl2N3O2 |
|---|---|
分子量 |
322.2 g/mol |
IUPAC名 |
4,6-dichloropyrimidine-5-carboxylic acid;2-methyl-N-(2-methylpropyl)propan-1-amine |
InChI |
InChI=1S/C8H19N.C5H2Cl2N2O2/c1-7(2)5-9-6-8(3)4;6-3-2(5(10)11)4(7)9-1-8-3/h7-9H,5-6H2,1-4H3;1H,(H,10,11) |
InChIキー |
RXUGBLBYYMALKQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNCC(C)C.C1=NC(=C(C(=N1)Cl)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride](/img/structure/B15054741.png)
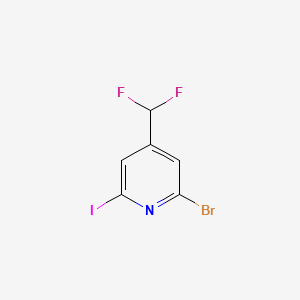
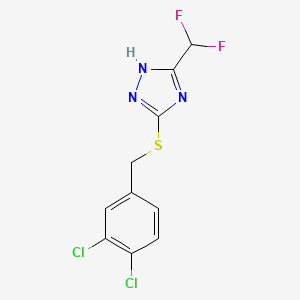
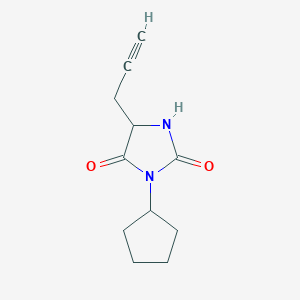
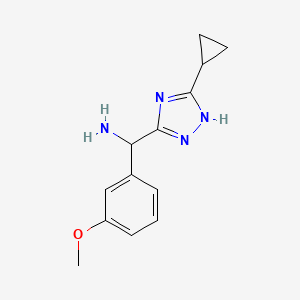

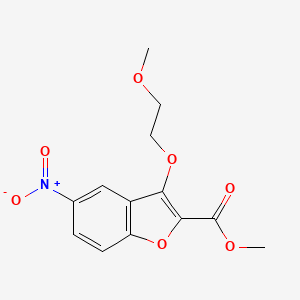
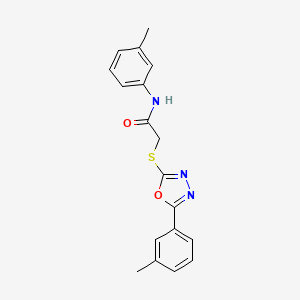
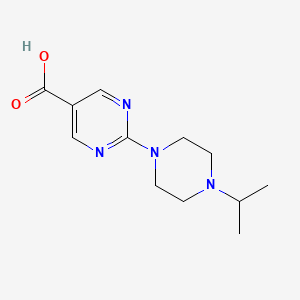
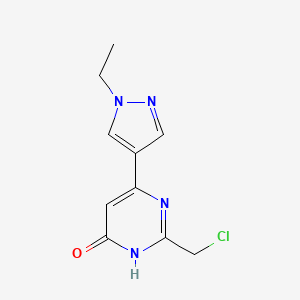

![2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15054825.png)
![5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile](/img/structure/B15054833.png)
![2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15054834.png)
